molecular formula C7H12N2OS B2745464 [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 191411-45-7

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol

Cat. No.: B2745464
CAS No.: 191411-45-7
M. Wt: 172.25
InChI Key: VPYMPZGALQAUAI-UHFFFAOYSA-N
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Description

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol: is a chemical compound with the molecular formula C7H12N2OS It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol typically involves the reaction of 2-mercaptoimidazole with ethyl iodide, followed by methylation and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

Chemistry: In chemistry, [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its imidazole ring can mimic the histidine residue in proteins, making it useful in biochemical assays.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

  • [2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol
  • [2-(propylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol
  • [2-(butylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol

Comparison: Compared to its similar compounds, [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol exhibits unique properties due to the presence of the ethylsulfanyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. The ethylsulfanyl group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.

Properties

IUPAC Name

(2-ethylsulfanyl-3-methylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYMPZGALQAUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.33 g of (1-methyl-2-mercaptoimidazol-5-yl)methanol was added to 90 ml of tetrahydrofuran. Thereto 3.70 g of potassium t-butoxide and 5.15 g of ethyl iodide were then added under ice-cooling. The mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 4.82 g of (2-ethylthio-1-methylimidazol-5-yl)methanol.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Two

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